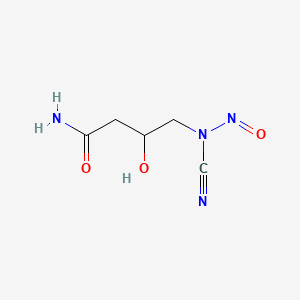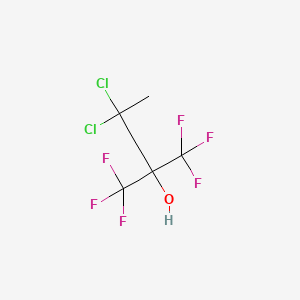
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound with the molecular formula C6H8Cl2F6O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and structural features.
準備方法
The synthesis of 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- involves several steps, typically starting with the appropriate pentanol derivative. The introduction of chlorine and fluorine atoms can be achieved through halogenation reactions using reagents such as chlorine gas (Cl2) and fluorinating agents like sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation and to avoid over-substitution.
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to produce the desired compound efficiently. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
科学的研究の応用
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the development of new halogenated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications explores its use as a building block for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, due to its reactivity and stability.
作用機序
The mechanism by which 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The compound’s reactivity also allows it to participate in various chemical reactions, making it a versatile tool in research.
類似化合物との比較
Compared to other halogenated pentanols, 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to the presence of both chlorine and fluorine atoms. Similar compounds include:
2-Pentanol, 4,4-dimethyl-: This compound lacks the halogen atoms, resulting in different reactivity and applications.
Ethane, 2,2-dichloro-1,1,1-trifluoro-: While similar in having multiple halogen atoms, this compound has a simpler structure and different chemical properties.
特性
CAS番号 |
101931-61-7 |
|---|---|
分子式 |
C6H6Cl2F6O |
分子量 |
279.00 g/mol |
IUPAC名 |
4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C6H6Cl2F6O/c1-3(7,8)2-4(15,5(9,10)11)6(12,13)14/h15H,2H2,1H3 |
InChIキー |
QLVOOYXXQZSRGC-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


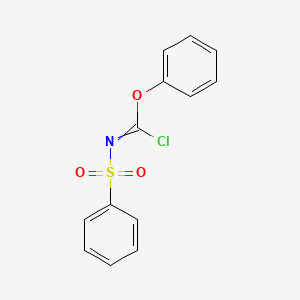
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
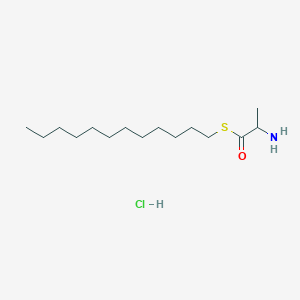
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
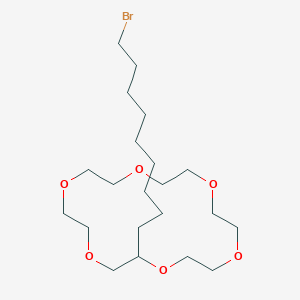
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
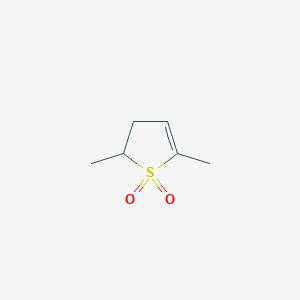
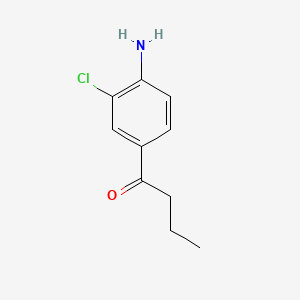
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
